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Compound of Interest

Compound Name: Sfnggp-NH2

Cat. No.: B15137836

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sfnggp-NH2, with CAS number 261521-21-5, is the C-terminally amidated hexapeptide Ser-
Phe-Asn-Gly-Gly-Pro-NH2. It corresponds to the tethered ligand sequence of the murine
Protease-Activated Receptor-3 (PAR-3). Contrary to what its origin might suggest, experimental
evidence indicates that Sfnggp-NH2 does not activate PAR-3. Instead, it functions as an
agonist for Protease-Activated Receptor-1 (PAR-1) and Protease-Activated Receptor-2 (PAR-
2). This guide provides a comprehensive overview of the chemical properties, biological
activity, and relevant experimental methodologies for the study of Sfnggp-NH2.

Core Properties

Sfnggp-NH2 is a synthetic peptide that has been instrumental in elucidating the pharmacology
of Protease-Activated Receptors. Its primary role in research is as a tool to probe the function
of PAR-1 and PAR-2.

Chemical and Physical Properties
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Property Value Reference

CAS Number 261521-21-5 N/A

Molecular Formula C25H36N808 N/A

Molecular Weight 576.6 g/mol N/A

Amino Acid Sequence Ser-Phe-Asn-Gly-Gly-Pro-NH2 ~ N/A
COAGULATION FACTOR II
RECEPTOR-LIKE 2 (1-6)

Synonyms N/A
AMIDE (MOUSE), PAR-3 (1-6)
AMIDE (MOUSE)

Appearance White to off-white powder N/A

Solubility Soluble in water N/A

Biological Activity and Signaling Pathways
Mechanism of Action

Initial hypotheses suggested that Sfnggp-NH2 would act as an agonist for its parent receptor,

PAR-3. However, studies have demonstrated that the murine PAR-3 does not appear to signal

directly in response to its tethered ligand. Instead, Sfnggp-NH2 has been shown to be a

functional agonist of PAR-1 and PAR-2.[1][2] This cross-reactivity is a critical consideration in

the design and interpretation of experiments using this peptide.

Quantitative Biological Data

The potency of Sfnggp-NH2 in activating PAR-1 and PAR-2 has been quantified in a calcium

mobilization assay using Jurkat T-leukemic cells.[2]
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Receptor .
. EC50 (uM) Cell Line Assay Type Reference

Activated
Calcium

PAR-1 ~10 Jurkat o [2]
Mobilization
Calcium

PAR-2 ~50 Jurkat o [2]
Mobilization

Signaling Pathways

Activation of PAR-1 and PAR-2 by Sfnggp-NH2 initiates a cascade of intracellular signaling
events, primarily through the coupling to G-proteins. In T cells, activation of PAR-1 and PAR-2
has been shown to induce the tyrosine phosphorylation of Vavl, a key signal transducer. The
general signaling pathways for PAR-1 and PAR-2 involve the activation of multiple G-protein
subtypes, leading to diverse cellular responses.

Below is a generalized diagram of the signaling pathways activated by Sfnggp-NH2 through
PAR-1 and PAR-2.
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Sfnggp-NH2 activates PAR-1 and PAR-2, leading to diverse downstream signaling cascades.

In the context of murine platelets, PAR-3, the parent receptor of the Sfnggp-NH2 sequence,
acts as a cofactor for the activation of PAR-4 by thrombin. This highlights a distinct role for
PAR-3 that does not involve direct signaling.
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In mouse platelets, PAR-3 functions as a cofactor for thrombin-mediated activation of PAR-4.

Experimental Protocols

Synthesis and Purification

Sfnggp-NH2 is synthesized using standard solid-phase peptide synthesis (SPPS) protocols,
typically employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Synthesis Workflow:

Click to download full resolution via product page
A representative workflow for the solid-phase synthesis of Sfnggp-NH2.
Detailed Methodology (Representative Protocol):

¢ Resin Swelling: Rink Amide resin is swollen in a suitable solvent such as N,N-

dimethylformamide (DMF).
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o Fmoc Deprotection: The Fmoc protecting group is removed from the resin using a solution of
20% piperidine in DMF.

» Amino Acid Coupling: The C-terminal amino acid (Proline) is activated using a coupling
reagent (e.g., HBTU/HOBL in the presence of a base like DIPEA) and coupled to the
deprotected resin.

« |terative Cycles: The deprotection and coupling steps are repeated for each subsequent
amino acid in the sequence (Gly, Gly, Asn, Phe, Ser), using side-chain protected amino acids
as necessary (e.g., Fmoc-Asn(Trt)-OH, Fmoc-Ser(tBu)-OH).

» Cleavage and Deprotection: The final peptide is cleaved from the resin, and the side-chain
protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic
acid (TFA) and scavengers (e.g., water, triisopropylsilane).

o Precipitation: The cleaved peptide is precipitated from the cleavage mixture using cold
diethyl ether.

 Purification: The crude peptide is purified by reverse-phase high-performance liquid
chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing
0.1% TFA.

o Characterization: The purity and identity of the final peptide are confirmed by analytical
HPLC and mass spectrometry.

In Vitro Activity Assay: Calcium Mobilization

The activation of PAR-1 and PAR-2 by Sfnggp-NH2 can be assessed by measuring the
resulting increase in intracellular calcium concentration ([Caz*]i).

Experimental Workflow:
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Workflow for a calcium mobilization assay to measure PAR activation by Sfnggp-NH2.
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Detailed Methodology (Representative Protocol):

Cell Culture: Jurkat T-cells, which endogenously express PAR-1 and PAR-2, are cultured in
appropriate media.

Cell Plating: Cells are harvested and plated into a 96-well black-walled, clear-bottom
microplate.

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2
AM or Fluo-4 AM, in a buffer solution.

Incubation: The plate is incubated to allow for the de-esterification of the dye within the cells.
Washing: The cells are washed to remove any extracellular dye.

Assay: The microplate is placed in a fluorescence plate reader. Baseline fluorescence is
recorded before the automated addition of varying concentrations of Sfnggp-NH2. The
fluorescence is then measured kinetically to record the transient increase in intracellular
calcium.

Data Analysis: The peak fluorescence response at each concentration of Sfnggp-NH2 is
used to generate a dose-response curve, from which the EC50 value can be calculated.

Applications in Research

Sfnggp-NH2 serves as a valuable pharmacological tool for:

e Probing PAR-1 and PAR-2 function: Its ability to activate both receptors allows for the study
of their downstream signaling and physiological effects.

Deconvoluting PAR signaling: In cell systems expressing multiple PARs, Sfnggp-NH2 can
be used in conjunction with other PAR agonists and antagonists to dissect the contribution of
individual receptors to a cellular response.

Investigating PAR cross-talk: The unexpected activity of a PAR-3-derived peptide on PAR-1
and PAR-2 highlights the potential for cross-reactivity among PAR activating peptides and
provides a tool to study these interactions.
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Conclusion

Sfnggp-NH2 is a synthetic peptide with a well-defined chemical structure and a nuanced
biological activity profile. While derived from the tethered ligand of murine PAR-3, its primary
function in experimental systems is as an agonist of PAR-1 and PAR-2. A thorough
understanding of its cross-reactivity is essential for the accurate interpretation of research
findings. The experimental protocols outlined in this guide provide a framework for the
synthesis, purification, and functional characterization of this important research tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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